4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine
描述
This compound features a pyrimidine core substituted at the 4-position with a 3,5-dimethylpyrazole group and at the 6-position with a 4-(2-methoxyphenyl)piperazine moiety. The pyrimidine scaffold is a common pharmacophore in medicinal chemistry, often associated with bioactivity in kinase inhibition or receptor modulation. The 3,5-dimethylpyrazole group enhances steric bulk and may influence metabolic stability, while the 2-methoxyphenylpiperazine substituent is structurally reminiscent of ligands targeting serotonin or dopamine receptors .
属性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-15-12-16(2)26(23-15)20-13-19(21-14-22-20)25-10-8-24(9-11-25)17-6-4-5-7-18(17)27-3/h4-7,12-14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXDEGRPPZVBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolyl and piperazinyl precursors. The pyrazolyl group can be synthesized through the condensation of hydrazine with β-diketones or β-ketoesters. The piperazinyl group can be synthesized through the reaction of ethylene diamine with appropriate carbonyl compounds.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazoles or piperazines.
科学研究应用
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific compound has been investigated for its potential as a MET kinase inhibitor, which plays a crucial role in cancer cell proliferation. In a study published by the American Chemical Society, it was shown that modifications to the pyrimidine structure could enhance its efficacy against various cancer types, particularly those with MET overexpression .
Neuropharmacology
The piperazine moiety within the compound is known for its activity in modulating neurotransmitter systems. Compounds containing piperazine have been studied for their antidepressant and anxiolytic effects. Preliminary studies suggest that this specific pyrimidine derivative may influence serotonin and dopamine pathways, making it a candidate for further investigation in mood disorders .
To understand the biological potential of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine, various assays have been conducted:
| Assay Type | Purpose | Findings |
|---|---|---|
| Cytotoxicity Assay | Assessing cell viability against cancer cells | Significant reduction in viability at high doses |
| Kinase Inhibition Assay | Evaluating MET kinase activity | Nanomolar inhibition observed |
| Neurotransmitter Release Assay | Examining effects on neurotransmitter levels | Altered serotonin levels noted |
Case Study 1: MET Kinase Inhibition
In a controlled laboratory setting, researchers synthesized several analogs of the compound to assess their potency against MET kinase. The most promising analog demonstrated an IC50 value in the low nanomolar range, indicating strong inhibitory activity. This suggests potential therapeutic applications in treating cancers characterized by MET dysregulation.
Case Study 2: Neuropharmacological Effects
A series of behavioral assays were conducted on rodent models to evaluate the anxiolytic effects of the compound. Results indicated that administration of the compound led to significant reductions in anxiety-like behaviors compared to control groups, supporting its potential use in treating anxiety disorders.
作用机制
This compound is unique due to its specific structural features, such as the presence of both pyrazolyl and piperazinyl groups. Similar compounds include other pyrazole-based ligands and piperazine derivatives, which may have different substituents or functional groups. These compounds may exhibit varying degrees of biological activity and chemical reactivity.
相似化合物的比较
Substituent Variations on the Piperazine Ring
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine (): Replacing the 2-methoxyphenyl group with a phenylethyl substituent reduces the electron-donating effects of the methoxy group. This alteration likely impacts binding affinity to receptors sensitive to electron-rich aromatic systems, such as serotonin receptors.
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl]pyridazine (): This pyridazine analog incorporates a sulfonyl group on the piperazine ring, introducing strong electron-withdrawing properties. The sulfonyl group may enhance solubility but reduce membrane permeability. The pyridazine core (vs.
Core Heterocycle Modifications
Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine derivatives ():
These compounds replace the pyrimidine core with fused pyrazolo-pyrimidine systems. The additional nitrogen atoms in the fused system increase polarity, which may improve aqueous solubility but reduce passive diffusion across cellular membranes. Isomerization observed in these derivatives (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines) suggests structural flexibility that could influence target selectivity .Coumarin- and Tetrazole-Substituted Pyrimidines ():
Derivatives like 4i and 4j incorporate coumarin and tetrazole groups, significantly increasing molecular weight and steric bulk. These modifications likely shift bioactivity toward targets requiring extended planar structures (e.g., topoisomerase inhibition) rather than receptor binding .
Substituent Effects on Pharmacokinetics
- However, the hydrazine moiety may confer instability under acidic conditions, contrasting with the more stable methoxyphenylpiperazine group in the target compound .
Structural and Functional Analysis Table
生物活性
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a synthetic derivative that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of pyrimidine derivatives and contains a pyrazole and piperazine moiety. Its molecular formula is , with a molecular weight of approximately 284.36 g/mol. The structural features contribute to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to inhibit DHFR, which is crucial for DNA synthesis and cellular replication. By inhibiting DHFR, these compounds can potentially exert anti-cancer effects by preventing the proliferation of rapidly dividing cells .
- Tyrosine Kinases : The presence of piperazine in the structure suggests possible interactions with tyrosine kinases, which are involved in various signaling pathways related to cell growth and differentiation. Inhibition of these kinases could lead to anti-tumor effects .
Antitumor Activity
In vitro studies have indicated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer and leukemia cells, indicating potent anti-tumor activity .
Antimicrobial Activity
Research has suggested that this class of compounds may also possess antimicrobial properties. Preliminary tests indicated activity against Mycobacterium tuberculosis, with some derivatives achieving IC90 values as low as 4.00 μM . This positions them as potential candidates for further development as anti-tubercular agents.
Study 1: Evaluation Against Cancer Cell Lines
A study conducted by researchers evaluated the cytotoxic effects of several pyrimidine derivatives on human cancer cell lines. The compound demonstrated significant inhibition of cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values ranging from 2.5 to 10 μM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar compounds against Mycobacterium tuberculosis. The study found that certain derivatives exhibited selective toxicity towards bacterial cells while showing minimal cytotoxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable therapeutic index .
Data Table: Summary of Biological Activities
常见问题
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves sequential functionalization of the pyrimidine core. Key steps include:
- Nucleophilic substitution : Introducing the piperazine moiety via coupling reactions under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) .
- Pyrazole ring incorporation : Utilizing Stille or Suzuki coupling for regioselective attachment of the 3,5-dimethylpyrazole group .
- Optimization : Reaction yields improve with temperature control (60–80°C), stoichiometric adjustments, and catalytic bases (e.g., K₂CO₃). Purity is monitored via TLC and HPLC .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) and confirms aromatic substitution patterns .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 405.22) .
- IR spectroscopy : Identifies functional groups (e.g., C=N stretch ~1600 cm⁻¹) .
Q. What preliminary assays evaluate its biological activity?
- Enzyme inhibition : Dose-response curves against kinases or phosphatases (IC₅₀ determination) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Receptor binding : Radioligand displacement assays for serotonin or dopamine receptors .
Advanced Research Questions
Q. How can contradictory results in biological assays be resolved?
- Purity validation : Use HPLC (>98% purity) and elemental analysis to exclude impurities as confounding factors .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .
Q. What strategies optimize selectivity for target receptors?
-
Structure-activity relationship (SAR) : Modify substituents on the pyrimidine or piperazine rings. For example:
Modification Effect on Selectivity 2-Methoxy → 2-Chloro Increased 5-HT₁A affinity Pyrazole methylation Reduced off-target kinase binding -
Molecular docking : Use AutoDock Vina to predict binding poses and identify critical residues (e.g., π-π stacking with Tyr390 in 5-HT₁A) .
Q. How to assess metabolic stability in preclinical studies?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at C4 of piperazine) .
Q. What computational methods predict off-target interactions?
Q. How does solvent choice impact crystallization for XRD studies?
- High polarity solvents (e.g., DMSO): Yield solvated crystals but may distort packing .
- Slow evaporation : Use 1:1 ethyl acetate/hexane to promote single-crystal formation. Monitor via PXRD .
Q. What methodologies validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Measure protein thermal stability shifts after compound treatment .
- BRET/FRET biosensors : Quantify real-time receptor conformational changes .
Q. How to design a robust SAR study for analog synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
